molecular formula C8H6BrF2NO2 B14045478 Methyl 4-amino-5-bromo-2,3-difluorobenzoate

Methyl 4-amino-5-bromo-2,3-difluorobenzoate

Cat. No.: B14045478
M. Wt: 266.04 g/mol
InChI Key: QKBVWWMKQFCZQL-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-bromo-2,3-difluorobenzoate is an organic compound with the molecular formula C8H6BrF2NO2 It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a bromine atom, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-5-bromo-2,3-difluorobenzoate typically involves the esterification of 4-amino-5-bromo-2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.

    Oxidation Products: Nitro derivatives are common products of oxidation reactions.

    Hydrolysis Products: The hydrolysis of the ester yields 4-amino-5-bromo-2,3-difluorobenzoic acid.

Scientific Research Applications

Methyl 4-amino-5-bromo-2,3-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as photoactive materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-bromo-2,3-difluorobenzoate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    Methyl 5-bromo-2,3-difluorobenzoate: Similar in structure but lacks the amino group, which may affect its reactivity and applications.

    Methyl 4-amino-3,5-difluorobenzoate: Similar but with different positions of the fluorine atoms, which can influence its chemical properties and biological activity.

Uniqueness: Methyl 4-amino-5-bromo-2,3-difluorobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the amino group, makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

methyl 4-amino-5-bromo-2,3-difluorobenzoate

InChI

InChI=1S/C8H6BrF2NO2/c1-14-8(13)3-2-4(9)7(12)6(11)5(3)10/h2H,12H2,1H3

InChI Key

QKBVWWMKQFCZQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)N)Br

Origin of Product

United States

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